1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride
Description
1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by a cyclopentyl substituent at the pyrazole ring's 1-position and a sulfonyl chloride group at the 4-position. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity as electrophiles in nucleophilic substitution reactions .
Key properties inferred from analogs include:
- Molecular weight: Estimated ~240–260 g/mol (based on cyclopentyl’s mass contribution).
- Reactivity: The sulfonyl chloride group enables facile formation of sulfonamides, sulfonate esters, and other derivatives.
- Applications: Potential roles in drug discovery (e.g., kinase inhibitors, antiviral agents) and materials science .
Properties
IUPAC Name |
1-cyclopentylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-5-10-11(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAFANNCYYMURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole class, characterized by its sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 1-cyclopentyl-1H-pyrazole with chlorosulfonic acid under controlled conditions to selectively form the sulfonyl chloride group. The general reaction scheme is:
The biological activity of this compound primarily arises from its ability to form bioactive sulfonamide derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various biological targets such as enzymes and receptors. This reactivity facilitates the formation of derivatives that can modulate biological pathways.
Pharmacological Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities:
- Antimicrobial Activity : Certain derivatives have shown significant antibacterial and antifungal properties, making them candidates for further development in treating infections .
- Anticancer Effects : Studies have demonstrated that some pyrazole sulfonamides possess antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against U937 cells with promising results .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of inflammatory diseases and metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclopentyl-1H-pyrazole with chlorosulfonic acid. The reaction conditions must be carefully controlled to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows:
This compound exhibits a sulfonyl chloride functional group, which is highly electrophilic, making it reactive towards nucleophiles. This property is exploited in various chemical reactions, including substitution, reduction, and oxidation.
Scientific Research Applications
Organic Synthesis : this compound serves as a key intermediate in the synthesis of heterocyclic compounds and pharmaceuticals. Its ability to form sulfonamide derivatives makes it valuable in medicinal chemistry.
Medicinal Chemistry : The compound is investigated for its potential as a drug candidate. Sulfonamide derivatives formed from this compound have shown promising biological activities, including antibacterial, antifungal, and anticancer properties. For instance, pyrazole sulfonamides have demonstrated significant antiproliferative effects against various cancer cell lines .
Biological Studies : This compound is utilized in studies focusing on enzyme inhibition and receptor modulation. Its reactivity allows for the development of inhibitors targeting specific biological pathways, which can be critical in drug discovery .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its role as a building block facilitates the synthesis of complex molecules with tailored properties for specific applications .
Antiproliferative Activity
A study investigating the antiproliferative effects of pyrazole sulfonamides revealed that certain derivatives exhibited significant cytotoxicity against U937 cells, with IC50 values ranging from 10 to 30 µM. This suggests that modifications on the pyrazole ring can enhance biological activity .
Antimicrobial Screening
Research has shown that synthesized pyrazole sulfonamides possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Some compounds displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing heterocycles | Used to create bioactive compounds |
| Medicinal Chemistry | Development of drug candidates | Significant antiproliferative effects observed |
| Biological Studies | Enzyme inhibitors and receptor modulators | Targeting specific pathways for therapeutic effects |
| Industrial Applications | Production of specialty chemicals | Facilitates synthesis of complex molecules |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Pyrazole-4-Sulfonyl Chloride Derivatives
Structural and Electronic Effects
- Substituent Bulkiness : The cyclopentyl group offers moderate steric hindrance compared to smaller groups (methyl) or bulkier aromatic substituents (2-fluorophenyl). This may influence reaction kinetics in nucleophilic substitutions .
- The cyclopentyl group, being alkyl, is electron-donating, which could alter regioselectivity in subsequent reactions.
Key Research Findings and Trends
Steric vs. Electronic Trade-offs : Bulky substituents (e.g., cyclopentyl) may slow reaction rates but improve selectivity in multi-step syntheses.
Solubility Modulation : Oxygen-containing substituents (e.g., oxan-4-yl) enhance aqueous solubility, critical for drug formulation .
Biological Activity : Fluorinated and aromatic substituents correlate with improved pharmacokinetic profiles in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary and most documented method for preparing 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride involves the direct sulfonation of the corresponding pyrazole derivative using chlorosulfonic acid. The general synthetic scheme is:
$$
\text{1-Cyclopentyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound}
$$
Key aspects of this reaction include:
- Reagents: 1-cyclopentyl-1H-pyrazole as the substrate and chlorosulfonic acid as the sulfonating agent.
- Reaction Conditions: Typically performed at low temperatures (ranging from -20°C to 0°C) to control the exothermic nature of the sulfonation and to avoid side reactions.
- Solvent: Often carried out in inert solvents such as chloroform or dichloromethane to facilitate mixing and temperature control.
- Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group is introduced at the 4-position of the pyrazole ring due to its electronic and steric properties.
This method ensures selective formation of the sulfonyl chloride group, which is highly reactive and useful for further derivatization.
Industrial Production Methods
For industrial-scale synthesis, the process is adapted to enhance safety, efficiency, and yield:
- Continuous Flow Reactors: Usage of continuous flow technology allows precise control over reaction parameters such as temperature, reagent addition rate, and residence time. This minimizes the risk associated with handling chlorosulfonic acid and improves reproducibility.
- Automated Systems: Automated reagent dosing and temperature control reduce human error and improve safety.
- Purification: Post-reaction purification typically involves recrystallization or chromatographic techniques to achieve high purity required for pharmaceutical or specialty chemical applications.
These adaptations facilitate the scale-up of the sulfonation reaction while maintaining product quality.
Comparative Data Table of Preparation Methods
| Aspect | Laboratory Scale Method | Industrial Scale Method |
|---|---|---|
| Reagents | 1-cyclopentyl-1H-pyrazole, chlorosulfonic acid | Same as lab scale |
| Temperature | -20°C to 0°C | Precise control, often via continuous flow |
| Solvent | Chloroform, dichloromethane | Same, with optimized solvent recycling |
| Reaction Control | Manual addition, batch process | Automated, continuous flow with real-time monitoring |
| Purification | Recrystallization, chromatography | Industrial-scale recrystallization, chromatography |
| Yield | Moderate to high, dependent on conditions | Optimized for maximum yield and purity |
| Safety Considerations | Requires careful temperature control | Enhanced by closed systems and automation |
Research Findings and Notes on Preparation
- The sulfonation reaction is highly exothermic; thus, temperature control is critical to prevent decomposition or side reactions.
- The position of sulfonation on the pyrazole ring is directed by electronic factors, favoring substitution at the 4-position.
- The presence of the cyclopentyl group influences the compound’s lipophilicity and reactivity, which is beneficial for subsequent chemical transformations.
- The sulfonyl chloride group formed is a versatile electrophile, enabling further derivatization into sulfonamides, sulfonate esters, and other functional groups under mild conditions.
- Industrial methods emphasize safety and scalability, often employing continuous flow reactors to handle corrosive reagents like chlorosulfonic acid more safely and efficiently.
Q & A
Q. What are the standard synthetic routes for 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride, and how is purity ensured?
The compound is synthesized via sulfonation of 1-cyclopentyl-3-methyl-1H-pyrazole with chlorosulfonic acid under controlled temperature (typically 0–5°C) to minimize side reactions. The reaction progress is monitored using thin-layer chromatography (TLC), and purification involves recrystallization from methanol or column chromatography to achieve >95% purity .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the cyclopentyl group (δ ~1.5–2.5 ppm for protons; δ ~25–35 ppm for carbons) and pyrazole ring (δ ~7.5–8.5 ppm for protons; δ ~140–150 ppm for carbons).
- IR Spectroscopy : Strong absorption at ~1360 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch).
- Mass Spectrometry : Molecular ion peak at m/z 248.73 (M⁺) .
Q. What are the primary applications of this compound in academic research?
It serves as a versatile intermediate for synthesizing sulfonamide derivatives, which are pivotal in medicinal chemistry for enzyme inhibition studies (e.g., carbonic anhydrase) and as probes for protein binding sites .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of sulfonation on the pyrazole ring?
The position of sulfonation is highly dependent on steric and electronic factors. The cyclopentyl group at the 1-position directs sulfonation to the 4-position due to reduced steric hindrance compared to bulkier substituents (e.g., phenyl or fluorophenyl groups). Reaction temperature (<10°C) and stoichiometric control of chlorosulfonic acid (1.2–1.5 equivalents) minimize over-sulfonation .
Q. What strategies resolve spectral overlaps in NMR characterization of sulfonyl chloride derivatives?
For complex cases (e.g., overlapping cyclopentyl and pyrazole signals):
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the cyclopentyl moiety.
- Employ COSY or HSQC to correlate proton-carbon shifts.
- Compare with analogous compounds (e.g., 1-phenyl-1H-pyrazole-4-sulfonyl chloride, δ 8.2 ppm for pyrazole-H) to assign peaks .
Q. How can computational modeling optimize derivative design for target enzymes?
Molecular docking (e.g., AutoDock Vina) paired with DFT calculations (e.g., B3LYP/6-31G*) predicts binding affinities of sulfonamide derivatives. For example, the sulfonyl chloride group’s electrophilicity enhances covalent interactions with catalytic serine residues in hydrolases .
Q. What are the decomposition pathways of this compound under ambient storage?
Moisture-induced hydrolysis produces 1-cyclopentyl-1H-pyrazole-4-sulfonic acid, detectable via IR loss of S=O-Cl stretches. Store under inert gas (N₂/Ar) at −20°C in desiccated amber vials to prolong stability. Decomposition kinetics can be quantified using HPLC monitoring over 30 days .
Q. How do substituents on the pyrazole ring affect reactivity in nucleophilic substitutions?
Electron-withdrawing groups (e.g., -CF₃ at the 3-position) increase sulfonyl chloride reactivity toward amines, while bulky groups (e.g., cyclopentyl) reduce reaction rates. For example, 1-difluoromethyl-3-methyl derivatives show 2x faster amidation than cyclopentyl analogs due to enhanced electrophilicity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
